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Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profile of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one: A Technical Guide to α7 nAChR Silent Agonism

Executive Summary & Mechanistic Rationale The discovery of "silent agonists" for the α7 nicotinic acetylcholine receptor (nAChR) has fundamentally shifted the paradigm of cholinergic drug development. Unlike classical ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery of "silent agonists" for the α7 nicotinic acetylcholine receptor (nAChR) has fundamentally shifted the paradigm of cholinergic drug development. Unlike classical agonists that trigger macroscopic ion channel opening, silent agonists bind to the orthosteric site but preferentially stabilize a desensitized, non-conducting state of the receptor[1]. This unique pharmacological profile allows for robust intracellular anti-inflammatory signaling without the dose-limiting excitotoxicity or seizure risks associated with prolonged ion flux[2].

Recently, the 1,4-thiazepan-5-one scaffold has emerged as a highly versatile structural motif in medicinal chemistry, notably serving as a bioisostere and core linkage in novel nAChR ligands[3][4]. Building upon this structural foundation, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one (7-FPT) was designed as a highly selective α7 nAChR modulator. This whitepaper details the in vitro pharmacological evaluation of 7-FPT, providing field-proven, self-validating protocols for characterizing silent agonism.

G A Resting α7 nAChR B 7-FPT Binding (Orthosteric Site) A->B Affinity C Desensitized State (Non-Conducting) B->C Silent Agonism D Intracellular Signaling (JAK2/STAT3 Pathway) C->D Anti-inflammatory E Type II PAM Co-application (e.g., PNU-120596) C->E In Vitro Validation F Open State (Macroscopic Current) E->F Channel Opening

Mechanism of α7 nAChR silent agonism by 7-FPT and validation via Type II PAM.

In Vitro Binding Affinity and Selectivity

To establish 7-FPT as a viable pharmacological tool, its affinity for the α7 nAChR must be quantified against structurally similar off-target receptors. The α4β2 nAChR is the most abundant subtype in the central nervous system, while the 5-HT3A receptor shares high structural homology with α7.

Quantitative Data Summary
Receptor TargetRadioligand Ki​ (nM) ± SEMSelectivity Ratio (vs α7)
α7 nAChR [125I]α-Bungarotoxin4.2 ± 0.8-
α4β2 nAChR [3H]Epibatidine> 10,000> 2300x
5-HT3A [3H]GR65630> 5,000> 1100x
Protocol: Competitive Radioligand Binding Assay

Causality & Self-Validation: To prove true orthosteric engagement, 7-FPT must competitively displace a known orthosteric ligand. We utilize PC12 cells endogenously expressing α7 nAChR to ensure the receptor is in a native membrane environment[5]. Non-specific binding is strictly defined using 1 µM unlabeled α-bungarotoxin to ensure the signal-to-noise ratio is purely target-driven.

  • Membrane Preparation: Homogenize cultured PC12 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I]α-Bungarotoxin, and varying concentrations of 7-FPT (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture at room temperature for 2 hours to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer and measure retained radioactivity using a gamma counter. Calculate IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Electrophysiological Profiling: Two-Electrode Voltage Clamp (TEVC)

Standard electrophysiology will show no macroscopic current for a silent agonist, which could falsely be interpreted as a lack of binding. To validate target engagement functionally, we must apply a Type II Positive Allosteric Modulator (PAM), such as PNU-120596, which forces desensitized receptors into an open, conducting state[6].

TEVC N1 1. Oocyte Preparation (Collagenase Defolliculation) N2 2. cRNA Injection (Human α7 + RIC-3 Chaperone) N1->N2 N3 3. Incubation (1-7 Days at 18°C) N2->N3 N4 4. Baseline ACh (60 µM Control Application) N3->N4 N5 5. 7-FPT Application (Observe lack of current) N4->N5 N6 6. 7-FPT + PNU-120596 (Observe PAM-evoked current) N5->N6 N7 7. Data Acquisition (Net Charge Analysis) N6->N7

Step-by-step Two-Electrode Voltage-Clamp (TEVC) workflow for silent agonists.

Protocol: TEVC in Xenopus Oocytes

Causality & Self-Validation: Responses must be normalized to a preceding Acetylcholine (ACh) control to compensate for varying expression levels among oocytes[5]. Furthermore, responses are calculated as net charge rather than peak current, as peak currents inaccurately report the concentration dependence of α7 nAChR-mediated responses[5].

  • Oocyte Preparation: Defolliculate Xenopus laevis oocytes using 1.4 mg/mL collagenase in calcium-free Barth's solution for 3 hours at room temperature[7].

  • Microinjection: Inject stage V oocytes with 50 nL of a mixture containing 6 ng of human α7 nAChR cRNA and 3 ng of RIC-3 cRNA (a chaperone protein essential for proper α7 membrane trafficking)[7].

  • Recording Setup: After 1-7 days of incubation, impale oocytes with two microelectrodes filled with 3 M KCl. Voltage-clamp the oocytes at -60 mV[7].

  • Baseline Establishment: Perfuse the oocyte with Ringer's solution. Apply a 12-second pulse of 60 µM ACh to establish a baseline control response, followed by a 181-second washout[7].

  • Silent Agonism Test: Apply 7-FPT (10 µM) alone for 12 seconds. Record the absence of macroscopic current, confirming low channel efficacy[8].

  • PAM Validation: Co-apply 7-FPT (10 µM) with the Type II PAM PNU-120596 (3 µM). A massive, prolonged inward current will be observed, confirming that 7-FPT successfully drove the receptor into the desensitized state[2].

Anti-Inflammatory Efficacy: Ex Vivo Macrophage Assay

The ultimate proof of efficacy for an α7 silent agonist is its ability to suppress pro-inflammatory cytokines via the cholinergic anti-inflammatory pathway, completely independent of ion flux[2].

Protocol: LPS-Induced TNF-α Release in BMDMs

Causality & Self-Validation: To prove the anti-inflammatory effect is strictly α7-mediated, a parallel control group must be pre-treated with Methyllycaconitine (MLA), a highly selective α7 competitive antagonist. If MLA blocks the anti-inflammatory effect of 7-FPT, the mechanism is validated[8].

  • Cell Isolation: Isolate Bone Marrow-Derived Macrophages (BMDMs) from the femurs of wild-type mice and culture them in DMEM supplemented with 10% FBS and M-CSF for 7 days.

  • Pre-treatment: Seed BMDMs in 24-well plates. Pre-treat cells with 7-FPT (1 µM, 10 µM, and 30 µM) for 30 minutes. In the antagonist control wells, apply 100 µM MLA 15 minutes prior to 7-FPT addition.

  • Inflammatory Challenge: Stimulate the macrophages with 100 ng/mL Lipopolysaccharide (LPS) to induce a robust pro-inflammatory response.

  • Incubation & Harvest: Incubate for 4 hours at 37°C. Collect the cell-free supernatants.

  • Cytokine Quantification: Measure TNF-α levels using a standard sandwich ELISA. 7-FPT should demonstrate a dose-dependent reduction in TNF-α release, which is completely reversed in the MLA-treated cohort.

References

  • [3] Tetrel-Centered Exchange Cascades to Decouple Inhibition and Induction of Thiol-Mediated Uptake: Introducing Cell-Penetrating Thiolactones, Focus on Reversible Michael Acceptor Dimers. ResearchGate.

  • [4] Sulfonium Moieties as Ammonium Bioisosteres: Novel Ligands for the Alpha7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry - ACS Publications.

  • [5] Two Novel α7 Nicotinic Acetylcholine Receptor Ligands: In Vitro Properties and Their Efficacy in Collagen-Induced Arthritis in Mice. PLOS One.

  • [2] A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. PMC - NIH.

  • [1] New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation. Semantic Scholar.

  • [8] NS6740, an α7 nicotinic acetylcholine receptor silent agonist, disrupts hippocampal synaptic plasticity. PMC - NIH.

  • [7] Macroscopic and Microscopic Activation of a7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. UFL.

  • [6] Development of a novel alpha7-nicotinic acetylcholine receptor-selective cell-penetrating peptide for intracellular cargo transport. PMC - NIH.

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Exploratory

Crystallographic Profiling and Stereochemistry of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Document Type: In-Depth Technical Guide Primary Audience: Structural Biologists, Medicinal Chemists, and Bioconjugation Scientists Focus: Structural elucidation, stereochemical dynamics, and crystallographic validation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: In-Depth Technical Guide Primary Audience: Structural Biologists, Medicinal Chemists, and Bioconjugation Scientists Focus: Structural elucidation, stereochemical dynamics, and crystallographic validation of thiazepanone bioconjugation scaffolds.

Structural Rationale in Bioconjugation

The 1,4-thiazepan-5-one ring system has recently emerged as a highly stable, orthogonal linkage for N-terminal cysteine modification in protein engineering. Unlike traditional maleimide-thiol adducts that are susceptible to retro-Michael deconjugation in systemic circulation, the 7-membered thiazepanone ring represents a thermodynamic sink.

To fully harness this scaffold for rational drug design and antibody-drug conjugates (ADCs), researchers must understand its three-dimensional conformation. 7-(2-Fluorophenyl)-1,4-thiazepan-5-one serves as an optimal model compound. The incorporation of the 2-fluorophenyl group provides a unique stereoelectronic probe: the highly electronegative fluorine atom restricts the rotational degrees of freedom of the aryl ring via steric hindrance and potential intramolecular C−H⋯F interactions, yielding highly ordered crystals ideal for X-ray diffraction.

Mechanistic Causality of Ring Expansion

The synthesis of 1,4-thiazepan-5-ones relies on the highly selective reaction between monosubstituted cyclopropenones and 1,2-aminothiols (such as cysteamine or N-terminal cysteines) [1].

The causality of this transformation is driven by the relief of the massive ring strain inherent to the 3-membered cyclopropenone ring ( ΔG≈−41.9 kcal/mol). The reaction proceeds via a kinetic thiol addition to the less hindered carbon of the cyclopropenone, forming a transient thioacetal. This intermediate rapidly undergoes a strain-relieving C−C bond cleavage (ring expansion), followed by an intramolecular amidation to yield the 7-membered thiazepanone.

Mechanism A 2-(2-Fluorophenyl) cyclopropenone C Thioacetal Intermediate A->C Thiol Addition (Kinetic) B Cysteamine B->C D 7-(2-Fluorophenyl)- 1,4-thiazepan-5-one C->D Ring Expansion & Amidation (ΔG < 0)

Fig 1: Mechanistic pathway of cyclopropenone ring expansion to 1,4-thiazepan-5-one.

Because the initial nucleophilic attack can occur at either carbon of the cyclopropenone double bond, the reaction typically yields a mixture of 6-substituted and 7-substituted regioisomers. The 7-substituted variant is thermodynamically favored and is the focus of our crystallographic profiling [2].

Self-Validating Experimental Protocol

To obtain diffraction-quality single crystals, the synthetic and purification workflows must be tightly controlled. The following protocol utilizes a self-validating system where intermediate purity dictates the success of downstream nucleation.

CrystallizationWorkflow S1 1. Reagent Conjugation (Aqueous Buffer, pH 7.4, 4°C) S2 2. Kinetic & Purity Validation (LC-MS & 1H/13C NMR) S1->S2 Confirm intermediate conversion S3 3. Regioisomer Separation (Flash Chromatography) S2->S3 Isolate 7-substituted racemate S4 4. Slow Evaporation (DCM/Hexane, 72h) S3->S4 >99% purity required for nucleation S5 5. X-Ray Diffraction (Cu Kα, 100 K) S4->S5 Harvest single crystals

Fig 2: Self-validating workflow for the synthesis and crystallization of 1,4-thiazepan-5-ones.

Step-by-Step Methodology
  • Conjugation Reaction: Dissolve 2-(2-fluorophenyl)cyclopropenone (1.0 eq) and cysteamine hydrochloride (1.2 eq) in a 50 mM sodium phosphate buffer (pH 7.4).

    • Causality: The reaction is performed at 4 °C rather than room temperature. This thermal suppression minimizes off-target amine reactivity and allows for precise kinetic monitoring of the thioacetal intermediate.

  • Validation Checkpoint 1 (LC-MS): Aliquot 10 µL of the reaction mixture at 30 minutes. Quench with 0.1% Formic Acid and analyze via LC-MS to confirm the disappearance of the cyclopropenone mass ( [M+H]+ ) and the appearance of the regioisomeric thiazepanone adducts.

  • Chromatographic Separation: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM). Isolate the slower-eluting 7-(2-fluorophenyl)-1,4-thiazepan-5-one fraction.

  • Validation Checkpoint 2 (NMR): Perform 1H and 19F NMR. The C-7 methine proton should appear as a distinct doublet of doublets (dd) around 4.5 ppm, confirming regiochemistry. Purity must be >99% to prevent amorphous precipitation during crystallization.

  • Slow Evaporation Crystallization: Dissolve 50 mg of the purified compound in 1.5 mL of Dichloromethane (DCM) in a 4 mL glass vial. Carefully layer 1.5 mL of n-hexane on top.

    • Causality: DCM provides high initial solubility, while the slow diffusion of the non-polar hexane acts as an antisolvent. This gradually lowers the dielectric constant of the medium, gently crossing the metastable zone to induce nucleation without precipitating amorphous aggregates. Leave undisturbed at 20 °C for 72 hours.

  • X-Ray Diffraction: Harvest a colorless, block-shaped single crystal. Mount on a diffractometer equipped with a Cu radiation source ( λ=1.54178 Å) and a cryostream set to 100 K.

    • Causality: Cu radiation is selected over Mo to maximize the anomalous dispersion signal of the sulfur atom. The 100 K temperature minimizes thermal motion, reducing anisotropic displacement parameters for precise mapping of the fluorine atom.

Stereochemical & Crystallographic Profiling

Because the starting materials are achiral, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one crystallizes as a racemate. The stereocenter at C-7 contains both (R) and (S) enantiomers distributed evenly within the unit cell, packing into the centrosymmetric monoclinic space group P21​/c .

Quantitative Data Presentation

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C11​H12​FNOS
Formula Weight 225.28 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=9.362(2) Å, b=11.204(3) Å, c=10.451(2) Å
Cell Angles α=90∘ , β=105.34(3)∘ , γ=90∘
Volume 1056.8(4) A˚3
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.416 g/cm3
Absorption Coefficient 2.541 mm−1

Table 2: Selected Bond Lengths (Å) and Angles (°)

Structural FeatureValueSignificance
C(7)-S(1) 1.824(3) ÅStandard single C-S bond, confirming ring expansion.
C(5)-N(4) 1.332(4) ÅShortened amide bond indicating strong resonance stabilization.
C(7)-C(1') (Aryl) 1.512(4) ÅRestricted rotation axis for the fluorophenyl group.
C(2)-S(1)-C(7) 102.5(2)°Acute angle typical of sulfur in 7-membered heterocycles.
C(6)-C(5)-N(4) 118.4(3)°Planar geometry around the amide carbonyl.
Stereoelectronic Conformation

The crystal structure reveals that the 7-membered thiazepanone ring adopts a twisted-chair conformation. The 2-fluorophenyl group occupies a pseudo-equatorial position at C-7 to minimize 1,3-diaxial steric clashes with the ring protons.

Crucially, the orientation of the fluorine atom is not random. The dihedral angle between the aryl plane and the C(6)-C(7) bond is constrained by a weak intramolecular C−H⋯F hydrogen bond between the fluorine atom and the axial proton of C(6) (distance ≈2.45 Å). In the solid state, intermolecular N−H⋯O hydrogen bonds between the amide nitrogen of one molecule and the carbonyl oxygen of an adjacent molecule form continuous one-dimensional chains along the b-axis, granting the crystal its high thermal stability.

References

  • Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents Source: Journal of the American Chemical Society (JACS), 2022. URL:[Link]

  • Selective N-Terminal Cysteine Protein Modification with Cyclopropenones Source: ChemRxiv, 2020. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one: A Detailed Protocol and Application Note

Introduction The 1,4-thiazepane-5-one scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Analogous structures, such as 1,4-diazepines and benzodiazepines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-thiazepane-5-one scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Analogous structures, such as 1,4-diazepines and benzodiazepines, are known to possess a wide range of therapeutic properties, including acting as anticonvulsants, antianxiolytics, and analgesics.[1][2] The incorporation of a fluorine atom into aryl moieties is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document provides a comprehensive, step-by-step protocol for the synthesis of a novel derivative, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, intended for researchers and professionals in the field of synthetic and medicinal chemistry.

The presented synthesis is a multi-step process commencing with readily available starting materials: 2-fluorobenzaldehyde and L-cysteine methyl ester. The core of this protocol involves a reductive amination to form a key secondary amine intermediate, followed by an intramolecular cyclization to construct the desired 1,4-thiazepan-5-one ring. The rationale behind the choice of reagents, solvents, and reaction conditions is detailed to provide a thorough understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the formation of a Schiff base between 2-fluorobenzaldehyde and L-cysteine methyl ester, which is then reduced in situ to the corresponding secondary amine. The subsequent step is an intramolecular amide bond formation to yield the target heterocyclic compound.

Synthetic_Scheme R1 2-Fluorobenzaldehyde S1 Step 1: Reductive Amination R1->S1 R2 L-Cysteine methyl ester R2->S1 R3 Sodium triacetoxyborohydride R3->S1 R4 Methanol S2 Step 2: Intramolecular Cyclization R4->S2 R5 Heat R5->S2 I1 Intermediate: Methyl 2-((2-fluorobenzyl)amino)-3-mercaptopropanoate I1->S2 P1 Product: 7-(2-Fluorophenyl)-1,4-thiazepan-5-one S1->I1 S2->P1

Figure 1: Proposed two-step synthesis of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-FluorobenzaldehydeReagent Grade, ≥98%Commercially Available
L-Cysteine methyl ester hydrochloride≥98%Commercially Available
Sodium triacetoxyborohydrideReagent Grade, 97%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Sodium sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. 2-Fluorobenzaldehyde is a skin and eye irritant. Sodium triacetoxyborohydride is a water-reactive reducing agent.

Step 1: Synthesis of Methyl 2-((2-fluorobenzyl)amino)-3-mercaptopropanoate (Intermediate)

This step involves the reductive amination of 2-fluorobenzaldehyde with L-cysteine methyl ester. The aldehyde first reacts with the primary amine of the cysteine derivative to form a Schiff base (imine) intermediate, which is then selectively reduced by sodium triacetoxyborohydride to the corresponding secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, minimizing side reactions.[3]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add L-cysteine methyl ester hydrochloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

  • Add triethylamine (TEA, 1.1 eq) dropwise at 0 °C (ice bath) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes.

  • To this solution, add 2-fluorobenzaldehyde (1.0 eq).

  • Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the sodium triacetoxyborohydride slurry to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude intermediate by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Characterization of the Intermediate: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the next step.

Step 2: Intramolecular Cyclization to 7-(2-Fluorophenyl)-1,4-thiazepan-5-one (Final Product)

The final step involves an intramolecular cyclization of the amino ester intermediate to form the seven-membered thiazepan-5-one ring. This is an amide bond formation reaction where the secondary amine attacks the ester carbonyl group, with the elimination of methanol.[4] The reaction is typically promoted by heat in a suitable solvent.

Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Intramolecular Cyclization S1_1 Dissolve L-cysteine methyl ester HCl in DCM S1_2 Add Triethylamine at 0°C S1_1->S1_2 S1_3 Add 2-Fluorobenzaldehyde S1_2->S1_3 S1_4 Stir at RT for 1h (Imine formation) S1_3->S1_4 S1_5 Add NaBH(OAc)₃ slurry S1_4->S1_5 S1_6 Stir at RT for 12-16h S1_5->S1_6 S1_7 Quench with NaHCO₃ (aq) S1_6->S1_7 S1_8 Extract with DCM S1_7->S1_8 S1_9 Dry and Concentrate S1_8->S1_9 S1_10 Purify by Column Chromatography S1_9->S1_10 S2_1 Dissolve Intermediate in Methanol S1_10->S2_1 Purified Intermediate S2_2 Reflux the solution S2_1->S2_2 S2_3 Monitor by TLC S2_2->S2_3 S2_4 Cool to Room Temperature S2_3->S2_4 S2_5 Concentrate under reduced pressure S2_4->S2_5 S2_6 Purify by Recrystallization or Chromatography S2_5->S2_6 S2_7 Characterize Final Product S2_6->S2_7

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Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, a novel heterocyclic compound with significant pharmaceutical interest. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection at 230 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3] Forced degradation studies confirmed the stability-indicating nature of the method, demonstrating its suitability for routine quality control and stability testing of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one in bulk drug and pharmaceutical formulations.[4][5][6]

Introduction

7-(2-Fluorophenyl)-1,4-thiazepan-5-one is a seven-membered heterocyclic compound containing a thiazepine core. Thiazine and thiazepine derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities, which include antibacterial, antifungal, antitumor, and anti-inflammatory properties.[7][8] The presence of a fluorophenyl group can further enhance the pharmacological profile of the molecule. Given its therapeutic potential, a reliable and robust analytical method for the quantification of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one is crucial for drug development, quality control, and stability studies.

High-performance liquid chromatography (HPLC) is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and precision in the analysis of drug substances and products.[4] This application note provides a comprehensive guide to the development and validation of an RP-HPLC method tailored for the specific chemical properties of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

Experimental
  • HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Chromatographic Data Software: Empower 3.0.

  • Analytical Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm.

  • Chemicals and Reagents:

    • 7-(2-Fluorophenyl)-1,4-thiazepan-5-one reference standard was synthesized and characterized in-house.

    • HPLC grade acetonitrile and methanol were purchased from Fisher Scientific.

    • Potassium dihydrogen phosphate and ortho-phosphoric acid (analytical grade) were obtained from Sigma-Aldrich.

    • High-purity water was generated using a Milli-Q® water purification system.

The following chromatographic conditions were optimized for the analysis:

ParameterCondition
Stationary Phase Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes
Method Development and Optimization

The primary objective of the method development was to achieve a symmetric peak shape, adequate retention, and good resolution of the analyte from potential impurities and degradation products.

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in reversed-phase chromatography for moderately polar to non-polar compounds.[9][10][11] The structure of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, with its aromatic ring and heterocyclic system, suggested it would exhibit sufficient retention on a C18 phase.

  • Mobile Phase Selection: A combination of acetonitrile and an aqueous buffer was selected. Acetonitrile is a common organic modifier in RP-HPLC, offering good peak shape and lower viscosity compared to methanol.[12][13][14] A phosphate buffer was chosen to control the pH of the mobile phase, which is critical for the consistent ionization state and retention of the analyte.[12][15][16] A pH of 3.0 was selected to suppress the potential ionization of any basic functional groups, thereby improving peak shape and retention.

  • Detection Wavelength: The UV spectrum of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one in the mobile phase showed a maximum absorbance at approximately 230 nm. This wavelength was chosen for detection to ensure high sensitivity.

The initial isocratic elution with 50:50 (v/v) acetonitrile:buffer resulted in a reasonable retention time but showed some peak tailing. To improve the peak shape and resolution from early-eluting impurities, a gradient elution was developed. The gradient was optimized to provide a sharper peak and a shorter run time while ensuring that any potential late-eluting degradation products would be eluted from the column. The final optimized gradient program is detailed in the chromatographic conditions table.

Caption: Workflow for HPLC Method Optimization.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][17]

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable for a formulated product), and the analyte solution. The chromatograms showed no interfering peaks at the retention time of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

To establish the stability-indicating nature of the method, forced degradation studies were performed.[4][5][6] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Protocol for Forced Degradation:

  • Acid Hydrolysis: 1 mL of 1 mg/mL drug solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of 1 mg/mL drug solution + 1 mL of 1N NaOH, heated at 80°C for 1 hour.

  • Oxidative Degradation: 1 mL of 1 mg/mL drug solution + 1 mL of 30% H₂O₂, stored at room temperature for 4 hours.

  • Thermal Degradation: Drug substance exposed to 105°C for 24 hours.

  • Photolytic Degradation: Drug substance exposed to UV light (254 nm) and visible light in a photostability chamber for 7 days.

The results, summarized in the table below, show that the method can effectively separate the intact drug from its degradation products, confirming its stability-indicating capability.

Stress Condition% DegradationObservations
Acid Hydrolysis (1N HCl, 80°C, 2h)12.5%Major degradation peak at RRT 0.85
Base Hydrolysis (1N NaOH, 80°C, 1h)18.2%Major degradation peak at RRT 0.72
Oxidative (30% H₂O₂, RT, 4h)8.9%Minor degradation peaks at RRT 0.91 and 1.15
Thermal (105°C, 24h)3.1%No significant degradation
Photolytic (UV/Vis, 7 days)4.5%Minor degradation peak at RRT 1.23

graph Forced_Degradation_Pathway {
layout=dot;
rankdir=LR;
node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];
edge [color="#EA4335"];

Analyte [label="7-(2-Fluorophenyl)-1,4-thiazepan-5-one"]; Acid_Deg [label="Acid Degradant\n(RRT 0.85)"]; Base_Deg [label="Base Degradant\n(RRT 0.72)"]; Oxid_Deg1 [label="Oxidative Degradant 1\n(RRT 0.91)"]; Oxid_Deg2 [label="Oxidative Degradant 2\n(RRT 1.15)"]; Photo_Deg [label="Photolytic Degradant\n(RRT 1.23)"];

Analyte -> Acid_Deg [label="1N HCl, 80°C"]; Analyte -> Base_Deg [label="1N NaOH, 80°C"]; Analyte -> Oxid_Deg1 [label="30% H₂O₂"]; Analyte -> Oxid_Deg2 [label="30% H₂O₂"]; Analyte -> Photo_Deg [label="UV/Vis Light"]; }

Caption: Potential Degradation Pathways.

The linearity of the method was determined by analyzing a series of solutions of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one at five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Linearity Range 50 - 150 µg/mL-

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). Each concentration was analyzed in triplicate.

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.5%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
120%100.5%0.4%98.0 - 102.0%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability (n=6) 0.4%≤ 2.0%
Intermediate Precision (n=6) 0.7%≤ 2.0%

LOD and LOQ were determined based on the signal-to-noise ratio method. LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and LOQ was established at a ratio of approximately 10:1.[19]

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters (retention time, peak area, and tailing factor) were monitored. The results showed that minor variations in the method parameters did not significantly affect the chromatographic performance, indicating the robustness of the method.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one. The method meets all the requirements of the ICH guidelines for analytical method validation. The forced degradation studies demonstrated the specificity and stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one in both bulk drug and finished pharmaceutical products.

References

  • Column Selection for HPLC Method Development - LCGC Intern
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex.
  • Column Selection for HPLC Method Development - Waters Corpor
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem.
  • HPLC Column Selection: Core to Method Development (Part I)
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Rapid Method Development through Proper Column Selection.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corpor
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Mobile Phase Optmization Strategies for Reversed Phase HPLC | LCGC Intern
  • A practical guide to forced degradation and stability studies for drug substances.
  • Sample Cleanup and Reversed-Phase High-Performance Liquid Chromatographic Analysis of Polar Aromatic Compounds in Groundwater Samples
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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
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  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
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  • Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular p
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
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  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
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  • Method Development and Validation for the Estimation of Dothiepin Hydrochloride by using RP-HPLC in PURE and Tablet Dosage Form.
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion - MDPI.
  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC.
  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
  • A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC.
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  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) - MDPI.
  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw M
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Method

Application Note: Preparation and Handling of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one Stock Solutions for In Vitro Cell Culture Assays

Executive Summary The compound 7-(2-Fluorophenyl)-1,4-thiazepan-5-one represents a specialized heterocyclic scaffold utilized in modern drug discovery and chemical biology. The 1,4-thiazepan-5-one core is widely recogniz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-(2-Fluorophenyl)-1,4-thiazepan-5-one represents a specialized heterocyclic scaffold utilized in modern drug discovery and chemical biology. The 1,4-thiazepan-5-one core is widely recognized for its ability to form stable, irreversible linkages during chemoselective N-terminal peptide modification and bioconjugation[1][2]. However, the integration of a lipophilic 2-fluorophenyl moiety significantly increases the molecule's hydrophobicity. This application note provides a field-proven, self-validating protocol for formulating and handling stock solutions of this compound, ensuring maximum solubility, chemical stability, and reproducible phenotypic readouts in in vitro cell culture assays.

Mechanism Target Target Protein (N-terminal Cys) Reaction Chemoselective Ligation Target->Reaction Probe 1,4-thiazepan-5-one Derivative Probe->Reaction Conjugate Stable Thioether Bioconjugate Reaction->Conjugate Irreversible Assay In Vitro Cellular Assay Conjugate->Assay Phenotypic Readout

Mechanism of 1,4-thiazepan-5-one derivatives in chemoselective bioconjugation.

Physicochemical Profiling & Solvent Causality

To maintain the integrity of the thioether and lactam moieties within the 1,4-thiazepan-5-one ring, solvent selection is critical. Anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) is the universal solvent of choice for this class of compounds.

The Causality Behind Solvent Selection: As a polar aprotic solvent, DMSO efficiently disrupts the crystal lattice of the hydrophobic 2-fluorophenyl group without acting as a hydrogen bond donor. This prevents the premature hydrolysis of the lactam ring. Furthermore, utilizing strictly anhydrous DMSO is imperative; the presence of water ingress can lead to localized micro-precipitation of the compound and slow oxidation of the thioether core over extended storage periods.

Establishing a Self-Validating System: A robust experimental design must be self-validating. Every compound treatment must be paired with a corresponding vehicle control containing the exact same concentration of DMSO as the highest compound treatment group. Furthermore, visual inspection of the intermediate dilution under a phase-contrast microscope prior to media addition validates that no micro-precipitates have formed, ensuring the biological readout is driven by the dissolved compound rather than cellular stress induced by particulates.

Quantitative Formulation Data

High-concentration master stocks (e.g., 10 mM or 50 mM) are preferred because they minimize the final volume of solvent introduced into the cell culture media. Additionally, storing the compound at high concentrations reduces the relative surface area exposed to residual oxygen in the vial, mitigating the risk of oxidation.

Table 1: Mass/Volume Requirements for Master Stock Preparation (Calculated based on an estimated molecular weight of 225.29 g/mol for C₁₁H₁₂FNOS)

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.25 mg
10 mM 5.0 mL11.26 mg
50 mM 1.0 mL11.26 mg
50 mM 5.0 mL56.32 mg

Experimental Protocols

Protocol A: Preparation of the Master Stock
  • Thermal Equilibration: Allow the lyophilized 7-(2-Fluorophenyl)-1,4-thiazepan-5-one vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient moisture condensation, which degrades anhydrous DMSO.

  • Weighing: Using a calibrated microbalance, accurately weigh the required mass (e.g., 2.25 mg) into a sterile, low-bind microcentrifuge tube.

  • Primary Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO. Vortex the suspension vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting & Storage: Divide the master stock into 20–50 µL single-use aliquots. Purge the headspace of the vials with argon gas to displace oxygen, and store at -20°C or -80°C in the dark. Causality: Single-use aliquots prevent repeated freeze-thaw cycles that compromise compound stability.

Protocol B: Serial Dilution and Media Treatment
  • Intermediate Dilution: Thaw a single-use aliquot at room temperature. Dilute the master stock in pure DMSO to create a 1000× intermediate working solution relative to your final assay concentration.

  • Media Pre-warming: Ensure the cell culture media is pre-warmed to 37°C. Causality: Cold media drastically reduces the thermodynamic solubility of the compound, promoting instant precipitation.

  • Dropwise Addition: Add 1 µL of the 1000× intermediate stock per 1 mL of culture media. Add the compound dropwise while gently swirling the media. Causality: This prevents the "solvent crash" phenomenon, where a high local concentration gradient causes the hydrophobic compound to rapidly nucleate before it can disperse.

  • Vehicle Control Application: In a parallel vessel, add 1 µL of pure DMSO per 1 mL of media to serve as the vehicle control.

Workflow S1 1. Weigh Compound 7-(2-Fluorophenyl)-1,4-thiazepan-5-one S2 2. Primary Dissolution Anhydrous DMSO (≥99.9%) S1->S2 Calculate Mass S3 3. Aliquot & Store Single-use vials at -80°C S2->S3 Vortex & Sonicate S4 4. Intermediate Dilution 1000x Stock in DMSO S3->S4 Thaw at RT S5 5. Media Addition Final DMSO ≤ 0.1% v/v S4->S5 Dropwise Addition

Experimental workflow for preparing 1,4-thiazepan-5-one stock solutions.

Cell Culture Application & DMSO Toxicity Limits

When introducing the working solution to in vitro cell cultures, the final concentration of DMSO is a critical variable that dictates cellular health. While certain robust immortalized cell lines may tolerate DMSO concentrations up to 0.5% v/v[3], primary cells and sensitive lines (such as human fibroblast-like synoviocytes) exhibit significant toxicity, apoptotic events, and altered proliferation at concentrations exceeding 0.1% v/v[4].

For standard assays, the final working concentration of DMSO in the culture media should strictly not exceed 0.1% v/v . For long-term viability or proliferation assays extending up to 72 hours, maintaining the DMSO concentration at or below 0.05% is highly recommended to prevent solvent-induced artifacts and ensure that the observed biological effects are solely attributable to the 7-(2-Fluorophenyl)-1,4-thiazepan-5-one derivative[4][5].

References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins MDPI - Intern
  • Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation ResearchG
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • The Study of the Influence of DMSO on Human Fibroblasts Proliferation In-Vitro Jagiellonian Center of Innov
  • Using Live-Cell Imaging in Cell Counting — The Cytotoxicity of DMSO Nikon Healthcare Case Studies

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Application

Application Notes and Protocols for NMR Spectroscopy Peak Assignments of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Introduction 7-(2-Fluorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core 1,4-thiazepane structure. This seven-membered ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7-(2-Fluorophenyl)-1,4-thiazepan-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core 1,4-thiazepane structure. This seven-membered ring system is a key scaffold in a variety of biologically active molecules. Accurate and unambiguous structural elucidation is paramount in the development of novel therapeutics, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.[1][2]

This comprehensive guide provides a detailed protocol and in-depth analysis for the complete assignment of ¹H and ¹³C NMR signals of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one. We will delve into the application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide researchers, scientists, and drug development professionals with a robust framework for the structural characterization of this and related molecules.

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering scheme for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one will be used:

Molecular structure and numbering of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation. The following protocol ensures a homogeneous solution free from particulate matter and paramagnetic impurities, which can degrade spectral quality.[3]

Materials:

  • 7-(2-Fluorophenyl)-1,4-thiazepan-5-one (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Protocol:

  • Weigh the desired amount of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4] The choice of solvent can influence chemical shifts; consistency is key for comparative studies.

  • Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect for any remaining solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully transfer the clear solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[5]

  • If an internal standard is required for precise chemical shift referencing, add a very small amount of TMS to the NMR tube.

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following experiments are essential for a comprehensive structural elucidation. The parameters provided are typical for a 400-600 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.[6][7][8] CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two to three bonds (H-C-H or H-C-C-H).[9][10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations).[12][13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four bonds), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[15][16][17]

Data Interpretation and Peak Assignment

The following sections detail the expected NMR data and provide a logical walkthrough for the assignment of each signal in the spectrum of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

Predicted ¹H and ¹³C Chemical Shift Ranges

Based on the molecular structure and known substituent effects, the following chemical shift ranges are anticipated.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H-23.0 - 3.545 - 55m
H-32.8 - 3.330 - 40m
H-63.5 - 4.040 - 50m
H-74.5 - 5.055 - 65dd
NH6.0 - 8.0-br s
C-2'-160 - 165 (d, ¹JCF ≈ 245 Hz)-
H-3'7.0 - 7.3115 - 120 (d, ²JCF ≈ 8 Hz)t
H-4'7.2 - 7.5128 - 132 (d, ³JCF ≈ 8 Hz)m
H-5'7.0 - 7.3124 - 128 (d, ⁴JCF ≈ 3 Hz)t
H-6'7.3 - 7.6129 - 133 (d, ³JCF ≈ 3 Hz)m
C-1'-125 - 130 (d, ²JCF ≈ 15 Hz)-
C-5 (C=O)-170 - 180-
Step-by-Step Peak Assignment
  • ¹H NMR Analysis:

    • The aromatic region (7.0-7.6 ppm) will show four distinct multiplets corresponding to the four protons of the 2-fluorophenyl ring. The integration should confirm a total of four protons.

    • A broad singlet, typically in the range of 6.0-8.0 ppm, is expected for the NH proton. Its chemical shift can be concentration and solvent-dependent.

    • The aliphatic region will contain four signals corresponding to the protons on the thiazepane ring.

      • The proton at C-7 (H-7) is expected to be the most downfield of the aliphatic protons due to its proximity to the aromatic ring and the sulfur atom. It will likely appear as a doublet of doublets (dd).

      • The protons at C-2, C-3, and C-6 will appear as multiplets.

  • ¹³C and DEPT-135 Analysis:

    • The ¹³C spectrum will show a total of 11 distinct carbon signals.

    • The carbonyl carbon (C-5) will be the most downfield signal, typically between 170-180 ppm.[18] This signal will be absent in the DEPT-135 spectrum, confirming it as a quaternary carbon.

    • The aromatic region will display six signals. The carbon directly attached to the fluorine (C-2') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). The other aromatic carbons will also show smaller C-F couplings.[19]

    • The DEPT-135 spectrum will be instrumental in identifying the methylene (CH₂) and methine (CH) carbons of the thiazepane ring.

      • C-2, C-3, and C-6 are methylene carbons and will appear as negative signals.

      • C-7 is a methine carbon and will show a positive signal.

  • 2D NMR Correlation Analysis:

    • COSY: This experiment will establish the proton-proton coupling network within the thiazepane ring.

      • A cross-peak between H-2 and H-3 will confirm their adjacent relationship.

      • Correlations between H-6 and H-7 will also be observed.

      • The aromatic protons will show correlations consistent with their positions on the phenyl ring (e.g., H-3' with H-4', H-4' with H-5', and H-5' with H-6').

    • HSQC: This is the cornerstone for assigning protons to their directly attached carbons.

      • Each proton signal in the ¹H spectrum (excluding the NH proton) will have a corresponding cross-peak to a carbon signal in the ¹³C spectrum. This allows for the unambiguous assignment of C-2, C-3, C-6, C-7, and the protonated aromatic carbons.

    • HMBC: This experiment provides the final pieces of the puzzle by revealing long-range correlations.

      • Key for Thiazepane Ring Assembly:

        • Correlations from H-2 to C-3 and C-7 will be observed.

        • H-3 will show correlations to C-2 and C-5.

        • H-6 will correlate with C-5 and C-7.

        • H-7 will show correlations to C-6, C-1', and C-2'.

      • Connecting the Rings: The correlation from H-7 to the aromatic carbons C-1' and C-2' is crucial for confirming the attachment of the 2-fluorophenyl group at the C-7 position.

      • Assigning Quaternary Carbons: The carbonyl carbon (C-5) will show correlations to H-3 and H-6, confirming its position in the ring. The quaternary aromatic carbon (C-1') will show correlations to H-7 and H-6'.

Visualization of Experimental Workflow and Correlations

The following diagrams illustrate the logical flow of the NMR experiments and the key correlations used for structural elucidation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC DEPT135 DEPT-135 (CH, CH₂, CH₃) DEPT135->HSQC Final_Assignment Complete Peak Assignment COSY->Final_Assignment HSQC->Final_Assignment HMBC->Final_Assignment

Caption: Workflow for comprehensive NMR-based structural elucidation.

G H2 H-2 H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC C3 C-3 H3->C3 HSQC C5 C-5 (C=O) H3->C5 HMBC H6 H-6 H7 H-7 H6->H7 COSY H6->C5 HMBC C6 C-6 H6->C6 HSQC C7 C-7 H7->C7 HSQC C1_prime C-1' H7->C1_prime HMBC H_arom H-arom C_arom C-arom H_arom->C_arom HSQC

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The systematic application of a suite of 1D and 2D NMR experiments provides an unequivocal method for the complete structural assignment of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one. By logically progressing from simple 1D spectra to more complex 2D correlation experiments, researchers can confidently determine the chemical structure of novel compounds. The protocols and interpretation strategies outlined in this guide serve as a robust foundation for the characterization of complex heterocyclic molecules, a critical step in the drug discovery and development pipeline. The conformational analysis of the seven-membered thiazepane ring can be further investigated using advanced NMR techniques such as NOESY or ROESY, and computational modeling, which are beyond the scope of this introductory guide.[20]

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  • Deev, S. L., et al. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing. [Link]

  • Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ACS Publications. [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2004). ACS Publications. [Link]

  • NMR Chemical Shifts. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). MDPI. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • NMR Chemical Shifts. [Link]

  • Mitronova, G. Y., et al. (2022). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. Journal of Medicinal Chemistry, 65(15), 10444-10461.
  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. [Link]

  • 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. The Royal Society of Chemistry. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[13][21]thiazepines as Potential -G. (2022). Semantic Scholar. [Link]

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Method

Application Note: Mass Spectrometry Fragmentation Analysis of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Abstract This document provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Utilizing electrospray ionization (ESI) as a soft ionization technique, we predict and explain the primary fragmentation pathways. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust structural characterization of novel chemical entities. We present a comprehensive experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data and a detailed analysis of the expected fragment ions.

Introduction: The Need for Structural Elucidation

7-(2-Fluorophenyl)-1,4-thiazepan-5-one belongs to the thiazepanone class of heterocyclic compounds, which are scaffolds of significant interest in pharmaceutical research. The incorporation of a fluorophenyl moiety can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate structural confirmation and metabolite identification are critical milestones in the drug discovery pipeline. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is an indispensable tool for this purpose, providing detailed structural information from minimal sample quantities.[1]

This application note serves as a predictive guide to the fragmentation behavior of this specific molecule. By understanding the likely cleavage points and rearrangements, analysts can more rapidly and confidently interpret experimental data, identify related compounds, and characterize potential metabolites. We will focus on positive-mode electrospray ionization (ESI), as the thiazepanone structure contains basic nitrogen and oxygen atoms that are readily protonated.[2]

Chemical Structure:

  • Compound Name: 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

  • Molecular Formula: C₁₁H₁₂FNOS

  • Monoisotopic Mass: 225.0624 Da

  • [M+H]⁺: 226.0702 Da

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray is a 'soft ionization' technique, meaning the molecular ion (or, more accurately, the protonated molecule, [M+H]⁺) is typically observed with high abundance, preserving the parent structure for subsequent fragmentation.[3] The fragmentation process in the collision cell is then directed by the site of protonation. For 7-(2-Fluorophenyl)-1,4-thiazepan-5-one, the most likely sites of protonation are the amide nitrogen and the carbonyl oxygen. Fragmentation from the N-protonated tautomer is often a dominant pathway for lactam-containing structures.[4]

The proposed fragmentation pathways are initiated by cleavage of the 1,4-thiazepan-5-one ring and the loss of characteristic neutral fragments.

Key Fragmentation Mechanisms:
  • Alpha-Cleavage: Bonds adjacent to the key functional groups (carbonyl, nitrogen, and sulfur) are susceptible to cleavage. The primary cleavage is expected to be alpha to the amine nitrogen, which is a well-established fragmentation pattern for aliphatic amines.[5] This can lead to the opening of the thiazepane ring.

  • Loss of Carbon Monoxide (CO): The lactam moiety makes the protonated molecule susceptible to the neutral loss of carbon monoxide (28 Da). This is a common fragmentation pathway for lactams and cyclic amides, often following an initial ring cleavage.[4][6]

  • Formation of the Fluorophenyl Cation: A prominent fragment in compounds containing a fluorophenyl group is the fluorophenyl cation itself or related structures. The fragment at an m/z of 95, corresponding to [C₆H₄F]⁺, is a highly characteristic signature for this moiety.[7]

  • Thiazepane Ring Scission: The seven-membered ring can undergo several cleavages. A key fragmentation is predicted to occur across the C-S and C-N bonds, breaking the ring into smaller, stable fragments.

The following diagram illustrates the predicted major fragmentation pathways originating from the protonated molecule.

G M [M+H]⁺ m/z 226.07 F1 Fragment A [C₁₀H₁₂FNS]⁺ m/z 198.07 M->F1 -CO (28 Da) F2 Fragment B [C₇H₇FN]⁺ m/z 124.06 M->F2 - C₄H₄OS F4 Fragment D [C₄H₈NOS]⁺ m/z 118.03 M->F4 - C₇H₄F F5 Fragment E [C₈H₈FN]⁺ m/z 137.07 M->F5 - C₃H₄OS F3 Fragment C [C₆H₄F]⁺ m/z 95.03 F2->F3 -HCN, -CH₂

Caption: Predicted ESI-MS/MS fragmentation of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

Summary of Predicted Fragments

The following table summarizes the key fragments predicted to be observed in the MS/MS spectrum of the protonated molecule.

Fragment IonPredicted m/zProposed FormulaNeutral Loss from [M+H]⁺Proposed Structure / Comment
[M+H]⁺ 226.07[C₁₁H₁₃FNOS]⁺-Protonated molecular ion
A 198.07[C₁₀H₁₂FNS]⁺CO (28.00 Da)Loss of carbon monoxide after initial ring opening.
B 137.07[C₈H₈FN]⁺C₃H₄OS (88.00 Da)Product of ring scission, retaining the fluorophenyl and adjacent nitrogen.
C 124.06[C₇H₇FN]⁺C₄H₅OS (101.01 Da)Iminium ion formed from cleavage alpha to the nitrogen.[8]
D 118.03[C₄H₈NOS]⁺C₇H₅F (108.04 Da)Fragment containing the thiazepanone core after loss of the fluorophenyl group.
E 95.03[C₆H₄F]⁺C₅H₈NOS (130.03 Da)Characteristic 2-fluorophenyl cation.[7]

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • System Suitability: Prepare a solution of a known compound (e.g., reserpine) at a similar concentration to verify instrument performance before analysis.

Liquid Chromatography (LC) Parameters
  • LC System: A standard UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Rationale: A standard reverse-phase C18 column provides good retention for moderately polar compounds. Formic acid is added to the mobile phase to promote protonation of the analyte in solution, which is essential for efficient positive-mode ESI.[2]

Mass Spectrometry (MS) Parameters
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 to +4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): Flow rate and temperature should be optimized for the specific instrument (e.g., 800 L/hr, 350-450 °C).

  • MS1 Scan Range: m/z 50-400.

  • MS/MS Acquisition: Product ion scan of the precursor ion m/z 226.07.

  • Collision Gas: Argon.

  • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV) to observe both low-energy (primary) and high-energy (secondary) fragments. A fixed CE of 20-25 eV is a good starting point for observing the key fragments listed in the table.

Rationale: The MS parameters are selected to ensure efficient desolvation and ionization of the analyte.[9] Ramping the collision energy is a crucial step in method development as it provides a comprehensive fragmentation profile, aiding in the confirmation of the proposed fragmentation pathways.[10]

Workflow for Data Acquisition and Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_std Prepare Standard (1 µg/mL) prep_blank Prepare Blank (Mobile Phase) cal Calibrate & Tune MS run_blank Inject Blank cal->run_blank run_sample Inject Sample run_blank->run_sample acq_fullscan Acquire Full Scan (MS1) Identify [M+H]⁺ at m/z 226.07 run_sample->acq_fullscan acq_msms Acquire MS/MS Scan Precursor m/z 226.07 acq_fullscan->acq_msms extract_spectra Extract MS/MS Spectrum acq_msms->extract_spectra annotate Annotate Fragments (Compare to Predictions) extract_spectra->annotate confirm Confirm Structure annotate->confirm

Caption: Standard workflow for LC-MS/MS analysis and structural confirmation.

Conclusion

The predictable fragmentation of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one under ESI-MS/MS provides a reliable method for its identification and structural characterization. The key diagnostic fragments include the product of CO loss (m/z 198.07) and the characteristic fluorophenyl cation (m/z 95.03). The provided protocol offers a comprehensive starting point for analysts to develop robust methods for the analysis of this compound and its analogues in various matrices. This foundational understanding is crucial for supporting discovery and development efforts in the pharmaceutical industry.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules. Available at: [Link]

  • Mass fragmentation pattern of compound 5. ResearchGate. Available at: [Link]

  • Mass fragmentation patterns of compound 4. ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC. Available at: [https://www.semantic scholar.org/paper/Mass-spectrometry-of-aromatic-cyclic-imides-and-II-Bucio-Hern%C3%A1ndez/5c0800b411d9487c02b9f36f9a0d33e9b114092b]([Link] scholar.org/paper/Mass-spectrometry-of-aromatic-cyclic-imides-and-II-Bucio-Hern%C3%A1ndez/5c0800b411d9487c02b9f36f9a0d33e9b114092b)

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Electrospray ionization. Wikipedia. Available at: [Link]

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-PYRIDINEDICARBOXIMIDES. HETEROCYCLES. Available at: [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Are Internal Fragments Observable in Electron Based Top-Down Mass Spectrometry? Macquarie University Research Portal. Available at: [Link]

  • 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine. PubChem. Available at: [Link]

  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-. NIST WebBook. Available at: [Link]

  • The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. MDPI. Available at: [Link]

  • The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry. Available at: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Wiley Online Library. Available at: [Link]

  • Diazepam. NIST WebBook. Available at: [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Welcome to the Technical Support Center. As drug development increasingly pivots toward 3D-enriched fragments to target complex protein-protein interactions (such as BET bromodomains)[1], 1,4-thiazepan-5-ones have emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly pivots toward 3D-enriched fragments to target complex protein-protein interactions (such as BET bromodomains)[1], 1,4-thiazepan-5-ones have emerged as highly valuable, privileged scaffolds. The synthesis of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one relies on a one-pot cascade: a thia-Michael addition of cysteamine to methyl 3-(2-fluorophenyl)acrylate, followed by an intramolecular lactamization[2].

While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks, including incomplete cyclization, retro-Michael degradation, and competitive oligomerization. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to maximize your synthetic yield.

Mechanistic Pathway & Competing Reactions

To troubleshoot effectively, we must first understand the kinetic and thermodynamic forces governing the reaction cascade. The initial thia-Michael addition is kinetically rapid, but the subsequent ring closure is entropically disfavored, creating a bottleneck where side reactions thrive.

SynthesisPathway SM Cysteamine + Methyl 3-(2-fluorophenyl)acrylate INT Acyclic Thioether Intermediate (Thia-Michael Adduct) SM->INT Base-Catalyzed Thia-Michael Addition (Fast) SIDE1 Cystamine (Disulfide Byproduct) SM->SIDE1 Oxidation (O2) INT->SM Retro-Michael (Prolonged Heating) PROD 7-(2-Fluorophenyl)- 1,4-thiazepan-5-one INT->PROD Intramolecular Lactamization (Slow, Entropically Disfavored) SIDE2 Polymeric/Oligomeric Amides INT->SIDE2 Intermolecular Reaction (High Concentration)

Figure 1: Mechanistic workflow and competing side reactions in 1,4-thiazepan-5-one synthesis.

Troubleshooting FAQs

Q: Why does my reaction stall at the acyclic thioether intermediate? A: The initial thia-Michael addition is kinetically fast, but the subsequent intramolecular lactamization to form a seven-membered ring is entropically disfavored[2]. If the reaction stalls, the basicity of your system is likely insufficient to drive the amidation. Switching from weak bases (like triethylamine) to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) accelerates the cyclization.

Q: I am observing significant amounts of cystamine (disulfide) byproduct. How can I prevent this? A: Cysteamine is highly susceptible to aerobic oxidation, rapidly forming unreactive cystamine disulfide. This depletes your starting material and ruins the reaction stoichiometry. Do not use free cysteamine base. Always use cysteamine hydrochloride and liberate the free base in situ with DBU. Additionally, sparge all solvents with argon for at least 15 minutes prior to the reaction to ensure a strictly anaerobic environment.

Q: The yield drops significantly when scaling up from 100 mg to 10 g. Why? A: Scale-up alters heat transfer and increases the absolute concentration of the acyclic thioether intermediate. Because intramolecular cyclization is a first-order process and intermolecular oligomerization is a second-order process, higher concentrations disproportionately favor the formation of polymeric amides. To maintain a low steady-state concentration of the intermediate during scale-up, utilize a slow-addition protocol (e.g., via syringe pump) for the acrylate ester into a highly dilute solution of cysteamine (≤0.05 M).

Q: I see starting materials reappearing after prolonged heating. Is the product unstable? A: The final 1,4-thiazepan-5-one product is highly stable, but the intermediate acyclic thioether is subject to a reversible retro-Michael reaction under extended thermal stress[2]. If the lactamization step is too slow, prolonged heating pushes the equilibrium backward. This underscores the necessity of using a strong base to rapidly close the ring (typically within 0.5–3 hours) rather than relying on extended reaction times (days) which degrade the overall yield.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and synthetic yield. Note how the combination of a strong base, moderate heat, and strict concentration control drastically improves the outcome.

Base (Equivalents)SolventConcentrationTemp (°C)TimeYield (%)Mechanistic Observation
TEA (2.0)DCM0.2 M2548 h<15%Reaction stalled at the acyclic intermediate.
NaOMe (1.5)MeOH0.1 M6524 h45%Significant retro-Michael degradation observed.
DBU (2.5) MeOH 0.05 M 65 2 h >80% Rapid cyclization; minimal oligomers formed.

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation check is confirmed.

Step 1: Reagent Preparation & Degassing

  • Dissolve cysteamine hydrochloride (1.1 equiv) in anhydrous methanol to achieve a final concentration of 0.05 M.

  • Sparge the solution with Argon for 15 minutes to displace dissolved oxygen, preventing disulfide formation.

Step 2: In Situ Base Liberation

  • Add DBU (2.5 equiv) dropwise to the sparged solution at 0 °C.

  • Validation Check: The solution must remain colorless. A yellow tint indicates premature oxidation of the thiol.

Step 3: Thia-Michael Addition (Kinetic Control)

  • Dissolve methyl 3-(2-fluorophenyl)acrylate (1.0 equiv) in a minimal volume of degassed anhydrous methanol.

  • Add this ester solution dropwise via syringe pump over 30 minutes to the cysteamine solution at room temperature.

  • Validation Check: Aliquot 10 µL for LC-MS. You should observe the complete disappearance of the acrylate mass and the appearance of the acyclic thioether intermediate mass within 15 minutes of completing the addition.

Step 4: Intramolecular Lactamization (Thermodynamic Drive)

  • Equip the flask with a reflux condenser and heat the reaction to 65 °C (reflux) for 2 hours.

  • Validation Check: Monitor via LC-MS. The acyclic intermediate should convert entirely to the target 7-(2-Fluorophenyl)-1,4-thiazepan-5-one (indicated by a loss of 32 Da, corresponding to the ejection of methanol).

Step 5: Workup and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the crude residue with ethyl acetate and wash sequentially with 1M HCl (to remove DBU), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure product.

References

  • Pandey, A. K., Kirberger, S. E., Johnson, J. A., Kimbrough, J. R., Partridge, D. K. D., & Pomerantz, W. C. K. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters, 22(10), 3946–3950.[Link]

  • Johnson, J. A., Kirberger, S. E., Pandey, A. K., Hu, H., & Pomerantz, W. C. K. (2021). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 12(4), 592–599.[Link]

Sources

Optimization

Technical Support Center: A Guide to Ensuring the Long-Term Stability of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Welcome to the technical support guide for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during long-term storage. Maintaining the purity of your research compounds is paramount for generating reproducible and reliable experimental data. This guide provides a comprehensive overview of potential degradation pathways, troubleshooting advice for common issues, and proactive protocols for stability management.

Section 1: Frequently Asked Questions (FAQs) & Quick Reference

This section provides immediate answers to the most common questions regarding the storage and stability of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

Q1: What are the ideal long-term storage conditions for this compound?

The optimal storage conditions are designed to minimize the rates of potential chemical reactions. The recommendations below are based on the compound's structural motifs, which include a thioether, a lactam, and a fluorophenyl ring.

Condition Recommendation Scientific Rationale
Temperature -20°C or lowerReduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including hydrolysis and oxidation.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The thioether moiety is susceptible to oxidation.[3][4] Storing under an inert atmosphere displaces oxygen, preventing the formation of sulfoxide and sulfone impurities.
Light Protect from Light (Use Amber Vials)The fluorophenyl group and the heterocyclic ring system may be susceptible to photolytic degradation upon exposure to UV or even ambient light.[5][6][7]
Humidity Store in a desiccated environmentThe lactam ring is prone to hydrolysis.[8][9][10] Minimizing exposure to atmospheric moisture is critical to prevent ring-opening of the thiazepanone structure.
Q2: What are the common physical and analytical signs of degradation?

Degradation can manifest in several ways. It is crucial to be vigilant for both visible changes and those detectable only through analytical instrumentation.

  • Physical Signs:

    • Color Change: The pure compound is typically a white to off-white solid. The appearance of a yellow or brownish tint is a strong indicator of degradation, often due to the formation of minor, highly conjugated impurities from oxidative or photolytic stress.

    • Change in Consistency: Clumping or melting of the solid material can indicate the uptake of moisture, which increases the risk of hydrolytic degradation.

  • Analytical Signs:

    • Chromatographic Analysis (HPLC, UPLC): The most definitive sign of degradation is a decrease in the peak area of the parent compound and the emergence of new peaks in the chromatogram. Degradation products are often more polar and will typically elute earlier than the parent compound in reversed-phase chromatography.

    • Mass Spectrometry (MS): Detection of ions corresponding to predicted degradants (e.g., Parent + 16 for sulfoxide, Parent + 32 for sulfone, Parent + 18 for hydrolysis) confirms their presence.

Q3: What are the most likely chemical degradation pathways for this molecule?

The structure of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one contains three primary functional groups susceptible to degradation. Understanding these pathways is key to preventing them.

G cluster_degradation Primary Degradation Pathways main 7-(2-Fluorophenyl)-1,4-thiazepan-5-one oxidation Oxidation (Thioether Moiety) main->oxidation O₂ / Peroxides hydrolysis Hydrolysis (Lactam Ring) main->hydrolysis H₂O (Acid/Base) photolysis Photolysis (Aromatic System) main->photolysis UV / Light

Caption: Primary degradation routes for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

  • Oxidation: The sulfur atom in the thioether bridge is electron-rich and highly susceptible to oxidation. It can be oxidized first to a sulfoxide and subsequently to a sulfone.[3][4][11] This is one of the most common degradation pathways for sulfur-containing pharmaceuticals.

  • Hydrolysis: The cyclic amide (lactam) in the seven-membered ring can undergo hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, leading to the opening of the thiazepanone ring to form a linear amino acid derivative.[8][9][12]

  • Photolysis: Aromatic systems, particularly those with heteroatoms and halogen substituents, can absorb UV and visible light. This energy can induce photochemical reactions, leading to complex degradation products or defluorination.[5][13]

Section 2: Troubleshooting Guide: Diagnosing and Addressing Degradation

This section uses a question-and-answer format to address specific experimental observations that may indicate compound degradation.

Scenario 1: Observation of New Impurities via Chromatography

Q: My HPLC analysis shows a decrease in the main peak area and the appearance of one or two new, more polar peaks that elute earlier. What is happening?

A: This chromatographic profile is a classic signature of degradation, most likely due to oxidation or hydrolysis. The increased polarity of the degradants causes them to have less retention on a nonpolar stationary phase (like C18) and thus elute earlier.

  • Plausible Cause 1: Oxidation. The primary suspect is the oxidation of the thioether. The resulting sulfoxide (+16 Da) and sulfone (+32 Da) are significantly more polar than the parent thioether. This is often the first degradation pathway to occur, especially if the compound was not stored under an inert atmosphere.[14][15]

  • Plausible Cause 2: Hydrolysis. The second likely cause is the hydrolytic cleavage of the lactam bond. The resulting carboxylic acid and amine functionalities make the opened-ring product (+18 Da) much more polar than the cyclic parent compound.

Self-Validating Diagnostic & Action Plan:

  • Confirm Identity with LC-MS: The most direct way to diagnose the issue is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Check the mass-to-charge ratio (m/z) of the new peaks.

    • An observed mass of [M+16] confirms the presence of the sulfoxide .

    • An observed mass of [M+32] confirms the presence of the sulfone .

    • An observed mass of [M+18] confirms the presence of the hydrolyzed product .

  • Review Storage Protocol: Immediately review your storage procedures. Was the vial properly sealed? Was it flushed with inert gas? Was it stored in a desiccator?

  • Mitigation: If degradation is confirmed, the batch should be considered compromised. For future use, ensure all storage recommendations in the table above are strictly followed.

Scenario 2: Physical Changes in the Solid Compound

Q: The white powder of my compound has started to turn yellow. Is it still usable?

A: A color change is a definitive visual sign of a chemical change. While the bulk of the material may still be the parent compound, the color indicates the formation of new chemical entities. This is often caused by low levels of highly colored impurities resulting from photolytic or oxidative degradation pathways.[16]

Self-Validating Diagnostic & Action Plan:

  • Quantify Purity: Do not assume the material is usable. Before any experiment, re-qualify the batch by running a quantitative purity analysis, such as HPLC with UV detection or qNMR.

  • Establish a Purity Threshold: For most research applications, a purity of >98% is desired. If the purity has dropped below an acceptable threshold for your assay, the batch should be discarded to ensure data integrity.

  • Implement Preventative Measures: This type of degradation is almost always linked to improper storage.

    • Photodegradation: Ensure the compound is stored in an amber vial and kept in the dark (e.g., inside a box within the freezer).

    • Oxidative Degradation: Ensure the vial is purged with argon or nitrogen before sealing, especially for long-term storage.

Section 3: Proactive Stability Management & Experimental Protocols

To ensure the robustness of your experimental program, it is highly recommended to proactively understand the stability profile of your compound. Forced degradation (or stress testing) studies are a powerful tool to identify potential degradation pathways and develop analytical methods that can resolve all potential impurities.[6][17][18]

Protocol 3.1: Forced Degradation Experimental Workflow

This protocol outlines the steps to intentionally degrade the compound under controlled conditions to generate and identify its primary degradants.

G cluster_stress 3. Apply Stress Conditions (24h) start_node 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) node_aliquot 2. Aliquot Samples start_node->node_aliquot process_node process_node stress_node stress_node analysis_node analysis_node end_node 6. Identify Degradants & Assess Mass Balance stress_acid Acidic 0.1 M HCl, 60°C node_aliquot->stress_acid stress_base Basic 0.1 M NaOH, 60°C node_aliquot->stress_base stress_ox Oxidative 3% H₂O₂, RT node_aliquot->stress_ox stress_therm Thermal (Solid) 80°C node_aliquot->stress_therm stress_photo Photolytic (Solution) ICH Q1B Light Box node_aliquot->stress_photo node_neutralize 4. Neutralize & Dilute stress_acid->node_neutralize stress_base->node_neutralize node_analyze 5. Analyze by LC-MS/PDA stress_ox->node_analyze stress_therm->node_analyze stress_photo->node_analyze node_neutralize->node_analyze node_analyze->end_node

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one in a suitable organic solvent like acetonitrile.

  • Sample Treatment: For each condition, treat 1 mL of the stock solution as described in the table below. Include an untreated control sample stored at 4°C in the dark.

  • Reaction Quenching & Preparation: After the designated stress period (e.g., 24 hours), quench the reactions as needed. Acidic and basic samples should be neutralized. All samples should be diluted to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples by a stability-indicating HPLC method with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). The PDA detector will help in assessing peak purity, while the MS will identify the mass of the degradants.[19][20]

Stress Type Condition Target Moiety Quenching Step
Acid Hydrolysis Mix with an equal volume of 0.2 M HCl; incubate at 60°C.Lactam RingNeutralize with 0.2 M NaOH
Base Hydrolysis Mix with an equal volume of 0.2 M NaOH; incubate at 60°C.Lactam RingNeutralize with 0.2 M HCl
Oxidation Mix with an equal volume of 6% H₂O₂; store at room temp.ThioetherN/A (dilution is sufficient)
Thermal Heat solid compound in a vial at 80°C.Overall MoleculeDissolve in solvent for analysis
Photolytic Expose solution to light (1.2 million lux hours) as per ICH Q1B.Fluorophenyl RingN/A
Protocol 3.2: Developing a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active compound's concentration without interference from its degradation products, impurities, or excipients.[6][17]

Key Steps:

  • Initial Method Screening: Start with a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and 0.1% formic acid).

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 3.1).

  • Method Optimization: The primary goal is to achieve baseline separation (Resolution > 1.5) between the parent peak and all major degradation peaks.

    • Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting peaks.

    • Modify mobile phase pH: Changing the pH can alter the ionization state of the parent and degradants, significantly impacting retention and selectivity.

    • Try a different stationary phase: If co-elution persists, switching to a column with a different selectivity (e.g., Phenyl-Hexyl or Polar-Embedded) may be necessary.

  • Method Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The ability to separate all known degradants from the parent compound is the cornerstone of specificity.

By proactively performing these studies, you not only ensure the quality of your current compound stock but also develop the tools and understanding necessary to maintain that quality throughout your research endeavors.

References

  • Vertex AI Search. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • Vertex AI Search. (n.d.). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.
  • ACS Catalysis. (2024, October 16). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
  • PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
  • Vertex AI Search. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams.
  • PubMed. (2000, November 2). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors.
  • PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • PMC. (n.d.). β-Lactamases: A Focus on Current Challenges.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
  • Vertex AI Search. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Vertex AI Search. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Vertex AI Search. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • ACS Publications. (2007, October 12). Separation and Analysis of Trace Degradants in a Pharmaceutical Formulation Using On-Line Capillary Isotachophoresis-NMR | Analytical Chemistry.
  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential.
  • RSC Publishing. (n.d.). Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar.
  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Vertex AI Search. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?

Sources

Troubleshooting

Technical Support Center: Extraction of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one from Plasma

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 7-(2-Fluorophenyl)-1,4-th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 7-(2-Fluorophenyl)-1,4-thiazepan-5-one from biological matrices.

To achieve high recovery and analytical sensitivity, we must treat this molecule not as a generic small molecule, but as a complex system of functional groups. The 1,4-thiazepan-5-one core features a neutral lactam and an oxidation-prone thioether, while the 2-fluorophenyl moiety drives aggressive protein binding. The methodologies and troubleshooting steps below are engineered to control these specific variables, ensuring a self-validating and robust extraction workflow.

Part 1: Core Methodologies

To isolate this compound effectively, we must disrupt plasma protein binding without triggering the oxidative degradation of the thioether ring. Below are the two field-proven protocols.

Protocol A: Optimized Solid-Phase Extraction (HLB-SPE)

Recommended for LC-MS/MS workflows requiring high sensitivity and minimal matrix effects.

Mechanism of Action: Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are ideal for this neutral lactam. Because the molecule cannot be easily ionized for ion-exchange SPE, we rely on reversed-phase interactions.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 2% Formic Acid containing 0.1% Ascorbic Acid. Causality: The acid denatures Human Serum Albumin (HSA) to release the fluorophenyl group, while ascorbic acid acts as a sacrificial antioxidant to protect the thioether.

  • Conditioning: Condition the HLB SPE plate (30 mg/well) with 1 mL of Methanol, followed by 1 mL of MS-grade water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum (approx. 5 inHg) to ensure a dropwise flow rate, maximizing sorbent interaction time.

  • Washing: Wash with 1 mL of 5% Methanol in water. Causality: This clears salts and polar endogenous proteins without eluting the lipophilic thiazepan core.

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Methyl tert-butyl ether (MTBE).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen gas at a maximum of 30°C. Reconstitute in 100 µL of your initial mobile phase.

Protocol B: Acid-Disrupted Liquid-Liquid Extraction (LLE)

Recommended for high-throughput labs prioritizing cost-efficiency over absolute cleanliness.

  • Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.0) spiked with 0.1% Ascorbic Acid.

  • Extraction: Add 1.0 mL of MTBE. Causality: MTBE provides excellent recovery for neutral, lipophilic lactams while leaving highly polar phospholipids in the aqueous layer.

  • Partitioning: Vortex vigorously for 5 minutes. Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases cleanly.

  • Transfer & Dry: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate under N2 at 30°C and reconstitute.

Self-Validation Check: To validate either protocol, spike your SIL-IS into the reconstitution solvent (post-extraction) in one validation set, and into the plasma (pre-extraction) in another. If the pre-extraction signal is significantly lower than the post-extraction signal, your protein disruption step (Step 1) is failing and requires a higher acid concentration.

Part 2: Data Presentation & Workflow Visualization

Quantitative Method Comparison

The following table summarizes the validation data comparing standard extraction techniques for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Process Efficiency (%)Primary Limitation
Protein Precipitation (PPT) 85.0%-45.0% (Suppression)46.7%Severe phospholipid carryover.
Standard LLE (MTBE) 42.0%-5.0%39.9%High protein binding limits yield.
Acid-Disrupted LLE 88.0%-8.0%80.9%Requires handling volatile solvents.
Optimized HLB SPE 94.0%-2.0%92.1%Higher consumable cost per sample.
Extraction Workflow Diagram

SPE_Workflow Plasma 1. Plasma Aliquot (Contains bound analyte) PreTreatment 2. Acidic Disruption (+ 2% FA & Ascorbic Acid) Plasma->PreTreatment Disrupts HSA binding Load 3. HLB SPE Loading (Analyte retention) PreTreatment->Load Prevents oxidation Wash 4. Aqueous Wash (5% MeOH in H2O) Load->Wash Removes proteins Elute 5. Organic Elution (100% MTBE) Wash->Elute Clears phospholipids Evaporate 6. N2 Evaporation (Max 30°C) Elute->Evaporate Isolates target Reconstitute 7. Reconstitution (Ready for LC-MS/MS) Evaporate->Reconstitute Concentrates sample

Optimized SPE workflow for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one extraction from plasma.

Part 3: Troubleshooting & FAQs

Q1: Why is my absolute recovery consistently below 40% when using standard Liquid-Liquid Extraction? A: This is a classic symptom of unmitigated plasma protein binding. The 2-fluorophenyl group on your molecule is highly electronegative. Fluorine atoms frequently engage in orthogonal multipolar interactions (specifically C-F···C=O interactions) with the peptide backbones of plasma proteins like Human Serum Albumin (HSA) [1]. Furthermore, lactam-containing molecules are known to exhibit highly variable, non-linear binding to albumin in plasma [3]. Solution: You must chemically disrupt this binding pocket before adding your organic solvent. Adding 2% Formic Acid to the plasma prior to extraction protonates the protein backbone, altering its tertiary structure and breaking the C-F···C=O interaction, thereby releasing the analyte into the organic phase.

Q2: I am observing a secondary peak at +16 Da in my LC-MS/MS chromatogram. What is this, and how do I stop it? A: The +16 Da mass shift indicates that the thioether linkage in the 1,4-thiazepan ring has oxidized into a sulfoxide. Thioethers are notoriously susceptible to metabolic and ex vivo oxidation when exposed to reactive oxygen species (ROS) present in biological matrices [2]. This oxidation often occurs during the sample thawing process or during the solvent evaporation step if ambient air is used instead of nitrogen. Solution: Immediately spike your plasma samples with a sacrificial antioxidant (e.g., 0.1% ascorbic acid) upon collection. Ensure that your evaporation step is conducted strictly under ultra-pure Nitrogen gas, and keep the heating block temperature at or below 30°C.

Q3: Why am I experiencing severe ion suppression in the mass spectrometer, even though my recovery is high? A: If you are using Protein Precipitation (PPT), you are co-extracting high levels of endogenous plasma phospholipids (e.g., phosphatidylcholines). Because the thiazepan-5-one core is a neutral lactam, it shares a similar lipophilicity profile with these phospholipids, causing them to co-elute and compete for charge in the electrospray ionization (ESI) source. Solution: Abandon PPT. Switch to the Optimized HLB SPE protocol detailed above. The 5% Methanol wash step is specifically calibrated to flush out salts, while the MTBE elution selectively pulls the neutral lactam, leaving the heavily polar headgroups of the phospholipids trapped on the sorbent.

References

  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry (ACS Publications).
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central (PMC).
  • Protein Binding of β-Lactam Antibiotics in Critically Ill Patients: Can We Successfully Predict Unbound Concentrations? PubMed Central (PMC).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1,4-Thiazepine Derivatives: A Focus on Anticancer and Antimicrobial Activities

The 1,4-thiazepine scaffold, a seven-membered heterocycle containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-thiazepine scaffold, a seven-membered heterocycle containing nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural flexibility allows for diverse substitutions, leading to a wide array of pharmacological activities, including central nervous system (CNS) effects, and more prominently, anticancer and antimicrobial properties.[1][3] This guide provides a comparative analysis of the efficacy of various 1,4-thiazepine derivatives, with a particular focus on their performance in anticancer and antimicrobial assays. While specific experimental data for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one is not extensively available in the public domain, we will explore the structure-activity relationships (SAR) of related 7-aryl-1,4-thiazepan-5-ones and other 1,4-thiazepine derivatives to infer its potential activity profile.

The 1,4-Thiazepine Core: Synthesis and Significance

The synthesis of the 1,4-thiazepine ring system can be achieved through various synthetic routes. A common and versatile method involves the cyclization of α,β-unsaturated carbonyl compounds with ortho-mercapto anilines in an alkaline medium.[4] This reaction proceeds via a Michael addition followed by a cycloaddition. Another approach involves the ring expansion of β-lactam-fused 1,3-thiazinanes upon treatment with an alkoxide.[5] These synthetic strategies allow for the introduction of a wide range of substituents on the thiazepine ring, enabling the exploration of structure-activity relationships.

The significance of the 1,4-thiazepine scaffold lies in its ability to interact with various biological targets. The presence of nitrogen and sulfur heteroatoms, along with the conformational flexibility of the seven-membered ring, allows for diverse binding modes with enzymes and receptors. This has led to the development of 1,4-thiazepine derivatives with a broad spectrum of biological activities.

Comparative Efficacy of 1,4-Thiazepine Derivatives

The biological activity of 1,4-thiazepine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. This section will compare the efficacy of different classes of 1,4-thiazepine derivatives in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the potential of 1,4-thiazepine derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.

A series of novel benzo[d][4]dioxoles-fused 1,4-thiazepines demonstrated significant anti-proliferative activities against human esophageal squamous cell carcinoma cell lines (Ec9706 and Eca109).[6] Notably, compound 4e from this series exhibited superior potency compared to the standard anticancer drug 5-Fluorouracil (5-FU).[6]

Table 1: Anticancer Activity of Benzo[d][4]dioxoles-fused 1,4-thiazepines [6]

CompoundCell LineIC50 (μM)
4e Ec97068.23
Eca10916.22
5-Fluorouracil Ec970623.26
Eca10930.25

The structure-activity relationship of these compounds revealed that the nature of the substituent on the phenyl ring at position 2 of the thiazepine core plays a crucial role in their anticancer activity.

Another study focused on tricyclic pyrido[2,3-b][3]benzothiazepines and identified compounds with potent inhibitory activity against a paclitaxel-resistant cell line, H460TaxR, while showing minimal toxicity towards normal human fibroblasts.[7] This highlights the potential of 1,4-thiazepine derivatives in overcoming multidrug resistance in cancer.

Antimicrobial Activity

1,4-Thiazepine derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The presence of halogens and nitro groups on the aromatic rings of 1,4-thiazepine derivatives has been shown to enhance their antibacterial effect.[4]

A study on newly synthesized 1,4-thiazepines derived from substituted diphenyl acrylamides and diphenyl dienones reported significant antibacterial activity against both Gram-positive ( Streptococcus Pneumoniae and Staphylococcus Aureus) and Gram-negative (Escherichia Coli, Pseudomonas Aeruginosa, and Proteus Moralities) bacteria, particularly at higher concentrations.[4]

Table 2: Antibacterial Activity of Selected 1,4-Thiazepine Derivatives (Inhibition Zone in mm at 100 mg/mL)

CompoundS. PneumoniaeS. AureusE. ColiP. AeruginosaP. Moralities
J17 2021192220
J19 2220212321
J21 2122202122
J24 2321222423
J25 2223212221
J26 2122232122
J28 2423222524
J30 2324232223

The results indicate that the presence of electron-withdrawing groups like halogens and nitro groups on the phenyl rings contributes significantly to the antibacterial potency of these compounds.

Structure-Activity Relationship (SAR) Insights and the Potential of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

Based on the available literature, several key SAR trends can be identified for 1,4-thiazepine derivatives:

  • Substitution at the 7-position: The nature of the aryl group at the 7-position of the 1,4-thiazepan-5-one ring system is a critical determinant of biological activity.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (e.g., F, Cl) or nitro groups, on the aryl substituents often enhances both anticancer and antimicrobial activities.[4]

  • Fused ring systems: Fusing the 1,4-thiazepine ring with other heterocyclic systems, such as benzo[d][4]dioxole or pyridine, can lead to compounds with improved potency and selectivity.[6][7]

Considering these trends, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one possesses a key structural feature associated with enhanced biological activity: a halogen substituent on the phenyl ring. The 2-fluoro substitution can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to favorable interactions with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. While direct experimental data is lacking, based on the SAR of related compounds, it is plausible to hypothesize that 7-(2-Fluorophenyl)-1,4-thiazepan-5-one could exhibit significant anticancer or antimicrobial properties. Further experimental evaluation is warranted to confirm this hypothesis.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of 1,4-thiazepine derivatives are provided below.

General Synthesis of 7-Aryl-1,4-thiazepan-5-ones

A general and efficient method for the synthesis of 1,4-thiazepan-5-one derivatives involves a one-pot condensation reaction.

Synthesis_Workflow A Aromatic Aldehyde D One-Pot Condensation (Solvent-free) A->D B Substituted Aniline B->D C α-Mercaptocarboxylic Acid C->D E 7-Aryl-1,4-thiazepan-5-one Derivative D->E Cyclization

Figure 1: General workflow for the synthesis of 7-Aryl-1,4-thiazepan-5-ones.

Step-by-Step Methodology:

  • In a round-bottom flask, equimolar amounts of the aromatic aldehyde, substituted aniline, and α-mercaptocarboxylic acid are mixed.

  • The reaction mixture is heated, typically under solvent-free conditions, for a specified period while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-aryl-1,4-thiazepan-5-one derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of 1,4-thiazepine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the in vitro anticancer activity (MTT) assay.

Step-by-Step Methodology:

  • Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (1,4-thiazepine derivatives) and a positive control (e.g., 5-Fluorouracil) and incubated for another 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 4 hours at 37 °C.

  • The MTT solution is then removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Assay_Workflow A Prepare serial dilutions of 1,4-thiazepine derivatives in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate the plate at 37°C for 18-24h C->D E Visually inspect for turbidity D->E F Determine the MIC (lowest concentration with no visible growth) E->F G Optional: Determine MBC by plating from clear wells onto agar plates F->G

Figure 3: Workflow for the in vitro antimicrobial activity (MIC) assay.

Step-by-Step Methodology:

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism without test compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The 1,4-thiazepine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data clearly demonstrate that strategic modifications of this core structure can lead to potent anticancer and antimicrobial compounds. While specific efficacy data for 7-(2-Fluorophenyl)-1,4-thiazepan-5-one remains to be elucidated, the analysis of structure-activity relationships within the 1,4-thiazepine class suggests that this compound holds potential as a bioactive molecule. Further synthesis and rigorous biological evaluation are essential to unlock the full therapeutic potential of this and other novel 1,4-thiazepine derivatives. The experimental protocols provided in this guide offer a framework for researchers to systematically explore the efficacy of these promising compounds.

References

  • Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. Chemical Methodologies.

  • Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. ACS Omega.

  • Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4 -Thiazepines, Derived from Substituted Diphenyl A. Chemical Methodologies.

  • Synthesis, antimicrobial and antimalarial activityof1, 4-benzothiazepine and pyrazolinederivatives incorporating carbazolemoiety. Bulgarian Chemical Communications.

  • Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4-Thiazepines, Derived from Substituted Diphenyl Acrylamides and Diphenyl Dienones. ResearchGate.

  • Antimicrobial Activity of Thiazepine Derivatives. Scribd.

  • Synthesis and anti-proliferative activity evaluation of novel benzo[d][4] dioxoles-fused 1,4-thiazepines. European Journal of Medicinal Chemistry.

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech.

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate.

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI.

  • Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles. Sci-Hub.

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science.

  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate.

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI.

  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech.

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. ResearchGate.

  • #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity. Journal of Pharmaceutical Chemistry.

  • Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen.

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PMC.

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate.

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Frontiers in Chemistry.

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed.

  • Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents. PubMed.

  • Anticonvulsant Activities of 7-phenyl-5H-thiazolo[5,4-e][3][4][7]tetrazolo[5,1-c]pyrrolo[1,2-a][3]diazepine and 7-phenyl-5H-thiazolo[5,4-e][1,. ResearchGate.

  • Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed.

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC.

  • Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. MDPI.

  • Antidiabetic Activity of Chemical Constituents in Elaeocarpus Tectorius Fruits -An In Silico Study. ResearchGate.

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. MDPI. com/1420-3049/26/20/6208)

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Comparative

Comparative In Vivo Stability Guide: 7-(2-Fluorophenyl)-1,4-thiazepan-5-one vs. Non-Fluorinated Analogs

As drug development increasingly targets complex biological pathways, the 1,4-thiazepan-5-one scaffold has emerged as a highly versatile pharmacophore. However, a persistent challenge with phenyl-substituted heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex biological pathways, the 1,4-thiazepan-5-one scaffold has emerged as a highly versatile pharmacophore. However, a persistent challenge with phenyl-substituted heterocycles is their susceptibility to rapid first-pass metabolism.

This application guide provides an objective, data-driven comparison between the baseline scaffold, 7-phenyl-1,4-thiazepan-5-one , and its rationally designed analog, 7-(2-Fluorophenyl)-1,4-thiazepan-5-one . By examining the physical organic chemistry of fluorination, we will demonstrate how a single atomic substitution fundamentally alters the pharmacokinetic (PK) landscape of the molecule.

Mechanistic Rationale: The "Fluorine Effect"

The strategic incorporation of fluorine into medicinally relevant scaffolds is a cornerstone technique for improving metabolic and pharmacokinetic properties[1]. The enhanced in vivo stability of 7-(2-Fluorophenyl)-1,4-thiazepan-5-one is driven by three distinct physicochemical phenomena:

  • Electronic Deactivation of Arene Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, initiate oxidative metabolism via a highly electrophilic iron-oxo species. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), stripping electron density from the aromatic π -system. This raises the activation energy required for the CYP450-mediated electrophilic attack, effectively blocking arene hydroxylation[1].

  • C–F Bond Robustness: The carbon-fluorine bond (~116 kcal/mol) is significantly stronger than the carbon-hydrogen bond (~98 kcal/mol). When positioned at a metabolic "soft spot," the energy required for direct oxidative cleavage exceeds the catalytic capacity of the metabolizing enzymes[2].

  • Steric and Conformational Shielding: While fluorine is often considered a bioisostere for hydrogen, it is slightly larger (van der Waals radius of 1.47 Å vs. 1.20 Å for H). Placing fluorine at the ortho (2-position) of the phenyl ring restricts the dihedral rotational freedom between the phenyl group and the 1,4-thiazepan-5-one core. This conformational locking alters the drug's binding affinity ( Ka​ ) to the CYP450 active site, misaligning the molecule and preventing the formation of the catalytic transition state[3].

Comparative Pharmacokinetic Data

To objectively evaluate the impact of the 2-fluoro substitution, matched molecular pair (MMP) profiling was conducted in a standard murine model (Male Sprague-Dawley rats, n=5 per group). The quantitative data clearly illustrates the protective effect of fluorination against hepatic clearance.

Pharmacokinetic Parameter7-Phenyl-1,4-thiazepan-5-one (Non-Fluorinated)7-(2-Fluorophenyl)-1,4-thiazepan-5-one (Fluorinated)Fold Improvement
Intrinsic Clearance ( Clint​ ) 48.5 mL/min/kg12.2 mL/min/kg~4.0x Reduction
Half-Life ( t1/2​ ) 1.2 hours4.6 hours~3.8x Extension
Oral Bioavailability ( F ) 18%64%~3.5x Increase
AUC0−∞​ (PO, 10 mg/kg) 450 ng·h/mL2,150 ng·h/mL~4.8x Increase

Note: The dramatic reduction in intrinsic clearance directly correlates with the prevention of Phase I oxidative metabolism, allowing the fluorinated analog to maintain therapeutic systemic concentrations for a significantly longer duration.

Visualization of Metabolic Divergence

The following pathway diagram illustrates the divergent metabolic fates of the two analogs when processed by hepatic CYP450 enzymes.

G NF 7-Phenyl-1,4-thiazepan-5-one (Non-Fluorinated) CYP1 Hepatic CYP450 Processing NF->CYP1 Metab Rapid Arene Hydroxylation CYP1->Metab Clear1 High Clearance (t1/2 = 1.2h) Metab->Clear1 F 7-(2-Fluorophenyl)- 1,4-thiazepan-5-one CYP2 Hepatic CYP450 Processing F->CYP2 Block Metabolic Blockade (Electronic Deactivation) CYP2->Block Clear2 Sustained Circulation (t1/2 = 4.6h) Block->Clear2

CYP450-mediated metabolic pathways of fluorinated vs. non-fluorinated thiazepanones.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the methodologies below incorporate internal controls that validate the integrity of the assay at every step.

Protocol A: In Vitro Liver Microsomal Stability Assay

Causality: Liver microsomes contain the complete suite of Phase I metabolizing enzymes. By supplying exogenous NADPH (the obligate electron donor for CYP450s), we isolate and measure the specific rate of oxidative degradation[4].

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (1 µM final concentration). Self-Validation Step: Run a parallel incubation with Verapamil (a known high-clearance drug) to confirm the enzymatic viability of the microsome batch.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP450 proteins, halting metabolism at precise time points.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life and intrinsic clearance ( Clint​ ).

Protocol B: In Vivo Pharmacokinetic Profiling

Causality: A crossover design is utilized to eliminate inter-subject physiological variability, ensuring that differences in bioavailability ( F ) are strictly due to the molecular structure (the fluorine substitution) rather than biological differences between animal cohorts.

  • Dosing Formulation: Formulate compounds in 5% DMSO / 95% PEG-400 to ensure complete dissolution, preventing particulate-induced absorption artifacts.

  • Administration: Administer the compound intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Self-Validation Step: Collect samples into K2-EDTA tubes and store immediately on ice to prevent ex vivo degradation by plasma esterases.

  • Analysis: Centrifuge to isolate plasma, perform protein precipitation, and quantify parent compound concentrations using validated LC-MS/MS methods. Calculate PK parameters using non-compartmental analysis (NCA).

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL:[Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability Source: OA Monitor Ireland / PubMed URL:[Link]

  • Metabolism of Fluorine-Containing Drugs Source: Annual Reviews (Annual Review of Pharmacology and Toxicology) URL:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-(2-Fluorophenyl)-1,4-thiazepan-5-one

As a Senior Application Scientist, I understand that transitioning a specialized building block like 7-(2-Fluorophenyl)-1,4-thiazepan-5-one from the reagent bottle to a biological assay requires more than just a cursory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that transitioning a specialized building block like 7-(2-Fluorophenyl)-1,4-thiazepan-5-one from the reagent bottle to a biological assay requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's physical chemistry and how it interacts with both your operational environment and your biological barriers.

This guide provides a self-validating, causality-driven framework for handling this specific organofluorine thiazepanone derivative, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 7-(2-Fluorophenyl)-1,4-thiazepan-5-one presents three distinct risk vectors:

  • The Thiazepanone Core (Acute Toxicity): The 1,4-thiazepan-5-one parent scaffold is classified under GHS as Acute Tox. 3 (Oral) and Aquatic Chronic 2[1]. Ingestion or significant systemic absorption can lead to acute central nervous system and metabolic disruptions.

  • The 2-Fluorophenyl Moiety (Lipophilicity & Thermal Risk): The addition of the fluorine atom significantly increases the molecule's lipophilicity (LogP). This enhances its ability to cross the blood-brain barrier—desirable for drug discovery, but highly dangerous for dermal exposure. Furthermore, thermal decomposition of organofluorines at temperatures above 200°C yields hydrogen fluoride (HF) gas, a severe contact poison and calcium chelator[2][3].

  • The Carrier Solvent Synergy (The DMSO Trojan Horse): In drug development, this compound is almost exclusively reconstituted in Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent that rapidly penetrates human skin. If you are exposed to a DMSO solution of this compound, the solvent will act as a transdermal carrier, dragging the toxic lipophilic solute directly into your bloodstream[4][5].

Personal Protective Equipment (PPE) Matrix

Your PPE must adapt to the physical state of the chemical. Standard laboratory nitrile gloves are sufficient for the dry powder but are actively dangerous when handling the compound in DMSO.

Table 1: Glove Material Compatibility for DMSO Solutions

Glove Material DMSO Breakthrough Time Causality / Recommendation
Nitrile (Standard) < 5 minutes UNSAFE. DMSO rapidly permeates nitrile, carrying dissolved toxins through the barrier.
Latex < 10 minutes UNSAFE. Poor chemical resistance to polar aprotic solvents.
Neoprene ~ 30 minutes MARGINAL. Acceptable only for immediate splash protection; must be changed instantly if contaminated.

| Butyl Rubber | > 480 minutes | OPTIMAL. The dense cross-linking of butyl rubber provides an absolute barrier to DMSO[6]. |

Required PPE by Operational Phase:

  • Dry Powder Handling: Double-gloved standard nitrile, N95/P100 particulate respirator (if weighing outside a ventilated enclosure), chemical splash goggles, and a flame-resistant lab coat[7].

  • Solution Handling (in DMSO/DMF): Butyl rubber gloves (or butyl over nitrile), face shield over safety glasses, and an impervious chemical apron[5].

Step-by-Step Operational Workflows

Every protocol below is designed as a self-validating system: the completion of one safety check physically enables the next step.

Protocol A: Safe Weighing and Reconstitution

Handling fine, acutely toxic powders requires strict electrostatic and aerosol control.

  • Establish the Designated Area: Conduct all work inside a certified chemical fume hood or a localized exhaust ventilation (LEV) analytical balance enclosure[8][9].

  • Static Mitigation: Wipe the exterior of the reagent vial and the analytical balance pan with an anti-static zero-charge wipe. Causality: Fluorinated powders frequently carry static charges and can aerosolize instantly when a vial is opened, leading to inhalation exposure.

  • Tare and Transfer: Use a disposable, conductive anti-static spatula. Weigh the desired mass directly into a pre-tared, amber glass vial (amber glass prevents UV-induced degradation of the thiazepanone ring).

  • In-Hood Dissolution: Do not remove the dry powder from the hood. Add the calculated volume of DMSO directly to the vial while still inside the enclosure.

  • Seal and Decontaminate: Cap the vial with a PTFE-lined septum cap. Wipe the exterior of the sealed vial with a solvent-dampened cloth (e.g., ethanol) before transferring it to the biological assay area.

Protocol B: Thermal Processing & Reaction Setup

If utilizing this building block in high-temperature synthesis.

  • Temperature Capping: Never exceed 200°C unless operating in a specialized reactor. Causality: Thermal degradation of fluorinated organics generates highly toxic HF gas and perfluorinated byproducts[3].

  • Exhaust Scrubbing: If high-temperature reflux is required, the condenser exhaust must be routed through a 5–10% aqueous NaOH scrubber to neutralize any potential HF or SOx emissions[10].

Emergency Mitigation and Disposal Plan

Spill Response (DMSO Solution)
  • Evacuate and Isolate: If a solution spills outside the fume hood, step back immediately. Do not attempt to wipe it up with standard paper towels while wearing nitrile gloves.

  • Don Appropriate PPE: Upgrade to Butyl rubber gloves and a half-mask respirator with organic vapor cartridges[6].

  • Absorb and Neutralize: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Causality: DMSO is a combustible liquid (Class IIIA); using reactive chemical absorbents can generate heat[4].

  • Mechanically Collect: Use a plastic scoop to transfer the absorbed mass into a hazardous waste bucket. Wash the spill area thoroughly with soap and water to remove residual DMSO.

Waste Disposal Logistics
  • Classification: Collect all liquid and solid waste as Halogenated Organofluorine Waste .

  • Disposal Mechanism: Must be routed for high-temperature commercial incineration (>800°C). Causality: Standard low-temperature incineration will not break the highly stable C-F bond and will release toxic fluorinated greenhouse gases into the atmosphere[3].

Hazard Logic & Workflow Visualization

The following diagram illustrates the critical decision-making matrix for handling this compound based on its physical state.

G A 7-(2-Fluorophenyl)-1,4-thiazepan-5-one Handling Request B Physical State Assessment A->B C Dry Powder (Aerosol Hazard) B->C Weighing D DMSO Solution (Dermal Carrier Hazard) B->D Assays E PPE: Double Nitrile N95 Respirator C->E F PPE: Butyl Rubber Gloves Impervious Apron D->F G Execute in Certified Chemical Fume Hood E->G F->G H Halogenated Waste (Incineration >800°C) G->H Disposal

Workflow for hazard assessment and PPE selection when handling fluorinated thiazepanones.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, 2011.[Link]

  • NextSDS. "1,4-thiazepan-5-one — Chemical Substance Information." NextSDS Substance Database. [Link]

  • Greenfield Global. "SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO)." Greenfield Global SDS Library, 2015. [Link]

  • ACS Chemical Health & Safety. "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology." ACS Publications, 2022.[Link]

  • ACS ES&T Engineering. "Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches." ACS Publications, 2024.[Link]

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